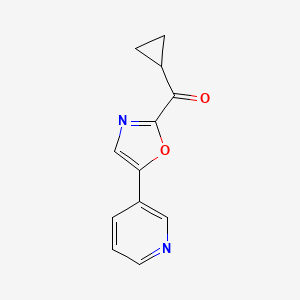

Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems containing multiple functional groups and ring structures. The compound's primary designation as this compound reflects the ketone functionality connecting the cyclopropyl group to the substituted oxazole ring system. Alternative systematic names include cyclopropyl-(5-pyridin-3-yl-1,3-oxazol-2-yl)methanone and cyclopropyl(5-(pyridin-3-yl)oxazol-2-yl)methanone, which emphasize different aspects of the structural connectivity. The Chemical Abstracts Service registry number 954239-94-2 serves as the definitive identifier for this compound in chemical databases and regulatory documentation.

The nomenclature system also encompasses several synonymous designations that appear in various chemical databases and literature sources. The methanone designation specifically identifies the carbonyl functional group that serves as the central linking unit between the cyclopropyl moiety and the heterocyclic oxazole-pyridine system. This systematic approach to naming ensures consistent identification across different research contexts and facilitates accurate communication within the scientific community. The numerical positioning indicators in the name, specifically the 3-position on the pyridine ring and the 2-position on the oxazole ring, precisely define the substitution pattern and connectivity of the molecular framework.

Properties

IUPAC Name |

cyclopropyl-(5-pyridin-3-yl-1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11(8-3-4-8)12-14-7-10(16-12)9-2-1-5-13-6-9/h1-2,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUFUVKRDQBNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=NC=C(O2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696335 | |

| Record name | Cyclopropyl[5-(pyridin-3-yl)-1,3-oxazol-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-94-2 | |

| Record name | Cyclopropyl[5-(pyridin-3-yl)-1,3-oxazol-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an oxazole ring substituted with a pyridine moiety. The predicted physical properties include:

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of enzymes involved in cancer progression and inflammatory pathways.

Inhibition of Enzymatic Activity

Research has shown that isoxazole derivatives, including those related to this compound, can inhibit key enzymes such as:

- CYP17A1 : A critical enzyme in steroidogenesis, where selective inhibition can lead to anticancer effects.

- COX-2 : Involved in inflammatory responses, where selective inhibition can reduce pain and inflammation .

Anticancer Activity

Studies have demonstrated that isoxazole derivatives possess antiproliferative effects against various human tumor cell lines. For instance, compounds structurally related to this compound showed IC50 values ranging from nanomolar to micromolar concentrations against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | LNCaP | 0.05 |

| 2 | PC-3 | 0.03 |

| 3 | MCF7 | 0.04 |

Anti-inflammatory Effects

The anti-inflammatory potential of isoxazole derivatives has been validated through various assays demonstrating their ability to inhibit COX enzymes selectively. For example, a study reported that certain isoxazoles exhibited sub-micromolar IC50 values for COX-2 inhibition, suggesting their utility in treating inflammatory diseases .

Case Studies

-

Case Study on Prostate Cancer :

A study evaluated the effects of a compound structurally similar to this compound on LNCaP prostate cancer cells, revealing significant antiandrogenic activity by preventing androgen receptor binding . -

Malaria Prophylaxis :

Although not directly related, the mechanism of action observed in DHODH inhibitors shows how similar structural motifs can lead to potent antimalarial activity, indicating the versatility of oxazole derivatives in drug design .

Scientific Research Applications

Research indicates that compounds similar to cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone exhibit various biological activities, particularly in the areas of neuropharmacology and antimicrobial effects.

Neuropharmacological Applications

The compound has shown potential as a serotonergic agent, particularly as an agonist for the 5-HT1A receptor, which is implicated in the treatment of anxiety, depression, and other mood disorders.

- Mechanism of Action : The interaction with the 5-HT1A receptor can lead to reduced anxiety and improved mood regulation by modulating serotonergic pathways in the brain .

- Case Study : A study demonstrated that similar compounds exhibited greater selectivity for the 5-HT1A receptor compared to traditional anxiolytics like Buspirone, suggesting a potentially favorable side effect profile .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties.

- Antibacterial Activity : Compounds containing oxazole rings have demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

- Antifungal Activity : Similar derivatives have shown effectiveness against fungi such as Candida albicans, indicating a broad spectrum of antimicrobial activity .

Chemical Reactions Analysis

Reactivity of the Cyclopropyl Group

The strained cyclopropane ring undergoes selective ring-opening reactions under specific conditions. Key transformations include:

Mechanistic studies suggest that ring-opening reactions proceed via carbocation intermediates or radical pathways, depending on the reagent .

Oxazole Ring Transformations

The oxazole moiety participates in electrophilic substitutions and cycloadditions:

Electrophilic Substitution

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 4-position of the oxazole ring .

-

Halogenation : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the 5-position.

Diels-Alder Reactions

The oxazole acts as a dienophile with electron-deficient dienes (e.g., 1,3,5-triazines), forming pyrimidine derivatives under reflux conditions :

textOxazole + 1,3,5-Triazine → Pyrimidine (via [4+2] cycloaddition)

Conditions : THF, 80°C, 24 h. Yield : 60–75% .

Methanone Group Reactions

The ketone group undergoes nucleophilic additions and reductions:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Grignard addition | RMgX (R = Me, Et) | Tertiary alcohols | 70–85% | |

| Reduction | DIBAL-H, -78°C | Secondary alcohol | 65% | |

| Thioketone formation | Lawesson’s reagent, reflux | Cyclopropyl-(5-pyridinyl-oxazol-2-yl)-thiomethanone | 55% |

Pyridine Ring Modifications

The pyridine substituent undergoes directed metallation and coupling reactions:

Nucleophilic Aromatic Substitution

-

Amination : NH₃/Cu(I) catalysis at 120°C introduces amino groups at the 3-position .

-

Suzuki Coupling : Pd(PPh₃)₄ enables aryl boronic acid coupling at the 4-position.

Oxidation

Pyridine N-oxides form using mCPBA (3-chloroperbenzoic acid) in CH₂Cl₂ at 25°C .

Multicomponent Reactions

The compound participates in one-pot syntheses due to its multifunctional structure:

Example : Reaction with hydroxylamine and aldehydes forms isoxazoline derivatives via [3+2] cycloaddition :

textCyclopropyl-(5-pyridinyl-oxazol-2-yl)-methanone + RCHO + NH₂OH → Isoxazoline

Conditions : EtOH, 70°C, 12 h. Yield : 50–68% .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO and cyclopropane fragments.

-

Photodegradation : UV light (254 nm) induces oxazole ring cleavage, forming pyridine-carboxylic acid derivatives.

Comparative Reactivity Table

| Functional Group | Reaction Rate (Relative) | Preferred Conditions |

|---|---|---|

| Cyclopropane | High (strain-driven) | Acidic/radical environments |

| Oxazole | Moderate | Electrophilic reagents |

| Methanone | Low to moderate | Anhydrous, low temperature |

| Pyridine | Low | High-temperature catalysis |

Mechanistic Insights

-

Ring-Opening : Cyclopropane ring-opening follows a carbocation pathway in acidic media, stabilized by adjacent electron-withdrawing groups.

-

Oxazole Electrophilicity : The 2-position of oxazole is electrophilic due to resonance effects, directing substitutions .

-

Pyridine Directing Effects : The 3-pyridinyl group meta-directs substitutions, influencing coupling reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Target Compound

- Core : Oxazole-pyridine.

- Substituents: Cyclopropyl (steric constraint), methanone (polar carbonyl group).

- Potential Applications: Drug discovery (inferred from heterocyclic prevalence in kinase inhibitors) .

Compound 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone)

- Core : Pyrazole-thiophene.

- Substituents: Amino, hydroxy, cyano (electron-withdrawing groups).

- Key Differences : Thiophene instead of oxazole; multiple polar substituents enhance solubility but may reduce membrane permeability.

- Applications : Intermediate in synthesizing bioactive thiophene derivatives .

SA44-1174 (5-Cyclopropyl-1H-pyrazol-3-yl)[6-methyl-7-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,6-diazaspiro[3.4]octan-2-yl]methanone

- Core : Diazaspiro octane with oxadiazole.

- Substituents : Spirocyclic system (conformational rigidity), phenyl-oxadiazole (aromaticity).

- Key Differences : Increased molecular complexity (MW = 404.47) compared to the target compound, likely improving target specificity but complicating synthesis.

- Applications : Research chemical (13 mg available), possibly for probing spirocyclic drug scaffolds .

Patent Compounds (EP 2022/06)

- Example : Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine.

- Core : Imidazo-pyrrolo-pyrazine fused with cyclopentane.

- Substituents : Oxetane (improves metabolic stability), cyclopropylmethyl.

- Key Differences : Polycyclic framework enhances binding affinity but may limit synthetic scalability.

- Applications : Anticancer or antiviral agents (common targets for imidazo-pyrrolo-pyrazines) .

Physicochemical and Pharmacokinetic Inferences

Preparation Methods

Synthesis via Cyclization of 2-Amino-oxazole Derivatives

- Starting Material: 2-Amino-oxazole derivatives bearing a pyridin-3-yl substituent.

- Reaction: Cyclization with appropriate aldehydes or ketones to form the oxazole ring.

- Key Reagents: Acid catalysts (e.g., polyphosphoric acid), dehydrating agents.

Preparation of 2-Amino-oxazole intermediate:

Typically obtained via condensation of amino acids or related precursors with formamide derivatives.Pyridine substitution:

The pyridin-3-yl group is introduced through nucleophilic aromatic substitution or via coupling reactions with halogenated pyridine derivatives.Cyclization to form oxazole:

The amino group reacts with aldehyde or ketone precursors under dehydrating conditions, promoting ring closure.Functionalization with cyclopropyl group:

The oxazole core is then alkylated or acylated with cyclopropyl-containing reagents, such as cyclopropyl halides or carboxylic acids activated as acyl chlorides.

- Similar heterocyclic syntheses involve cyclization of amino acids or amino alcohols with formamide derivatives, as described in heterocyclic chemistry literature.

Multi-Step Synthesis Involving Intermediate Formation and Coupling

- Step 1: Synthesis of a pyridin-3-yl substituted oxazole intermediate.

- Step 2: Activation of the oxazole for subsequent coupling.

- Step 3: Introduction of the cyclopropyl group via nucleophilic substitution or acylation.

Formation of pyridinyl-oxazole core:

Condensation of 2-amino-oxazole with 3-pyridyl aldehyde or acid derivatives.Activation of the oxazole:

Conversion to acyl chlorides or other reactive derivatives to facilitate coupling.Attachment of cyclopropyl group:

Reaction with cyclopropyl halides (e.g., cyclopropyl bromide) in the presence of base (e.g., potassium carbonate) to form the final compound.

- Similar approaches are documented in patents and journal articles focusing on heterocyclic drug synthesis, emphasizing multi-step sequences for complex molecules.

Catalytic Cyclization and Functional Group Transformation

- Use of zeolites or metal catalysts to promote cyclization and dehydrogenation steps.

- Energy-efficient processes coupling exothermic and endothermic reactions.

Cyclization of nitrile derivatives:

Nitrile precursors undergo cyclization under catalytic conditions to form heterocycles.Aromatization and functionalization:

Catalytic dehydrogenation converts saturated heterocycles into aromatic or semi-aromatic systems, facilitating subsequent modifications.Final functionalization:

Introduction of the cyclopropyl group through nucleophilic or electrophilic substitution reactions.

- Similar synthetic routes are discussed for heterocyclic drug precursors, emphasizing catalytic processes for efficient synthesis.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Main Steps | Advantages | References |

|---|---|---|---|---|---|

| 1. Cyclization of amino-oxazoles | 2-Amino-oxazole derivatives, pyridine aldehydes | Acid catalysts, dehydrating agents | Ring formation, substitution, cyclization | High selectivity, modular | Literature on heterocyclic synthesis |

| 2. Multi-step coupling | Pyridin-3-yl acids, cyclopropyl halides | Coupling agents (e.g., EDC, DCC), bases | Intermediate synthesis, acylation, nucleophilic substitution | Versatile, adaptable | Patents and heterocyclic synthesis reviews |

| 3. Catalytic cyclization | Nitrile derivatives, metal catalysts | Zeolites, dehydrogenation catalysts | Cyclization, aromatization, functionalization | Energy-efficient, scalable | BJOC review on heterocyclic synthesis |

Research Findings and Notes

- The synthesis of heterocyclic compounds like Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone benefits from advanced catalytic methods, reducing energy consumption and improving yields.

- Multi-step approaches are common, involving initial heterocycle formation followed by functionalization with cyclopropyl groups.

- The choice of reagents and catalysts significantly influences the efficiency and selectivity of the synthesis.

- Literature emphasizes the importance of protecting groups and regioselective reactions to achieve high purity and yield.

Q & A

Q. What are the optimal multi-step synthetic routes for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, such as cyclopropane ring formation followed by coupling with oxazole-pyridine moieties. Key steps include:

- Cyclopropane introduction : Use of cyclopropanecarboxylic acid derivatives or Curtius-type rearrangements under anhydrous conditions (e.g., benzene reflux) to form cyclopropyl intermediates .

- Oxazole ring assembly : Employing condensation reactions between amines and carbonyl precursors, with optimization of solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance regioselectivity .

- Coupling strategies : Suzuki-Miyaura or Ullmann couplings for pyridine-oxazole linkage, requiring palladium catalysts and controlled inert atmospheres .

Optimization : Monitor reaction progress via TLC or HPLC, and adjust parameters like catalyst loading (0.5–5 mol%) and stoichiometry (1:1.2 ratio for limiting reagents) to maximize yield (>70%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Use - and -NMR to confirm cyclopropane (δ ~1.0–2.0 ppm for CH), oxazole (δ ~7.5–8.5 ppm for aromatic protons), and pyridine moieties. -NMR kinetics can resolve dynamic processes (e.g., ring strain effects) .

- IR : Identify carbonyl stretches (C=O at ~1650–1750 cm) and oxazole C-N vibrations (~1500 cm) .

- Crystallography :

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in understanding the electronic structure and reactivity of this compound?

Methodological Answer:

- Electronic properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, cyclopropane’s ring strain lowers LUMO energy, enhancing electrophilic reactivity at the carbonyl group .

- Reaction mechanisms : Simulate transition states for cyclopropane ring-opening or oxazole electrophilic substitution. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

- Solvent effects : Apply polarizable continuum models (PCM) to predict solubility trends and optimize reaction solvents .

Q. How can researchers address contradictions in crystallographic data, such as disordered cyclopropane moieties or twinning?

Methodological Answer:

- Disorder modeling : In SHELXL, split occupancy refinement for cyclopropane atoms with partial disorder. Apply restraints (e.g., SIMU/DELU) to maintain reasonable geometry .

- Twinning : Use TWIN/BASF commands in SHELX to refine twin laws. Validate with R < 0.05 and CC > 0.8 .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis for intermolecular interactions .

Q. What strategies are used to analyze reaction mechanisms involving cyclopropane ring-opening or oxazole functionalization?

Methodological Answer:

- Kinetic studies : Perform variable-temperature -NMR (e.g., 25–100°C) to track ring-opening rates. Fit data to Eyring plots for ΔH‡ and ΔS‡ values .

- Isotopic labeling : Introduce -labeled cyclopropane to trace bond cleavage via -NMR or mass spectrometry .

- Computational modeling : Map potential energy surfaces (PES) for ring-opening pathways using QM/MM methods. Compare activation barriers (e.g., thermal vs. acid-catalyzed pathways) .

Q. How can structure-activity relationships (SAR) be established for biological activity, such as antimicrobial or anticancer potential?

Methodological Answer:

- Functional group variation : Synthesize analogs with modified oxazole (e.g., thiazole substitution) or pyridine (e.g., fluorination at C-2) groups. Compare IC values in cytotoxicity assays .

- Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinases or DNA topoisomerases). Validate with mutagenesis studies (e.g., Kd measurements via SPR) .

- Pharmacophore modeling : Identify critical features (e.g., cyclopropane’s hydrophobic pocket or pyridine’s hydrogen-bonding capacity) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.